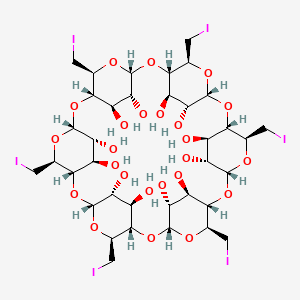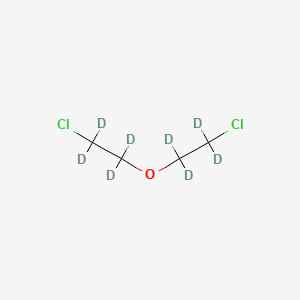
Bis(2-chloroethyl)-D8 ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-chloroethyl) ether is an organic compound with the formula O(CH2CH2Cl)2. It is an ether with two 2-chloroethyl substituents. It is a colorless liquid with the odor of a chlorinated solvent .
Synthesis Analysis
Bis(2-chloroethyl) ether can be synthesized by the direct reaction of diglycol with thionyl chloride in a mole ratio of 1:2.1-3 at 90-130°C for 60-150 minutes while stirring .Molecular Structure Analysis
The molecular formula of Bis(2-chloroethyl) ether is C4H8Cl2O, and its molar mass is 143.01 g/mol .Chemical Reactions Analysis
Bis(2-chloroethyl) ether is less reactive than the corresponding sulfur mustard S(CH2CH2Cl)2. In the presence of base, it reacts with catechol to form dibenzo-18-crown-6 . When treated with strong base, it gives divinyl ether, an anesthetic .Physical And Chemical Properties Analysis
Bis(2-chloroethyl) ether is a colorless, nonflammable liquid with a strong unpleasant odor. It dissolves easily in water, and some of it will slowly evaporate to the air . It has a density of 1.22 g/mL, a melting point of -50°C, and a boiling point of 178°C .科学的研究の応用
Alternative Fuels and Energy Sources
Dimethyl Ether (DME) as an Alternative Fuel
DME has been identified as an attractive alternative to conventional diesel fuel for compression ignition engines. It offers environmental benefits, including low NOx, HC, CO emissions, and negligible particulate matter emissions due to its molecular structure. The superior atomization and vaporization characteristics of DME contribute to its potential as a cleaner fuel option. Challenges such as injector design modifications and fuel pump adjustments are being addressed to facilitate the use of DME in diesel vehicles, indicating ongoing research and development in this area (Park & Lee, 2014).
Environmental and Health Impact Studies
Bisphenol A (BPA) and Health Impacts
Although not directly related to Bis(2-chloroethyl)-D8 ether, the study of BPA, a well-known endocrine disruptor, illustrates the significance of understanding chemical compounds' environmental and health impacts. BPA's ubiquitous presence and potential health risks highlight the importance of monitoring and regulating chemical substances in the environment. The review on BPA's occurrence in indoor air, consumer goods, and its health implications emphasizes the need for comprehensive research on chemical safety and environmental health (Zuiderveen, Slootweg, & de Boer, 2020).
Catalysis and Chemical Synthesis
Catalytic Applications of Group 8 Half-Sandwich Complexes
Research on Group 8 half-sandwich complexes, including those with unsaturated alkylidene and cumulenylidene groups, showcases the exploration of catalysts in chemical synthesis. These studies not only contribute to the fundamental understanding of catalytic mechanisms but also have practical implications in developing new synthetic methodologies and enhancing reaction efficiencies. The review of these complexes' chemistry and catalytic applications underlines the ongoing advancements in catalysis research (Cadierno, Gamasa, & Gimeno, 2004).
Adsorptive Removal Techniques
Adsorptive Removal of BPA
The study of adsorptive removal techniques for bisphenol A (BPA) from aqueous solutions provides insight into environmental remediation strategies. This review covers various adsorbents' efficacy in BPA removal, highlighting the importance of developing effective materials for purifying water and mitigating the effects of endocrine-disrupting compounds. The exploration of conventional and non-conventional adsorbents underscores the interdisciplinary research efforts to address environmental pollution (Bhatnagar & Anastopoulos, 2017).
Safety And Hazards
将来の方向性
Opportunities within the Bis(2-chloroethyl) ether market lie in its expanding applications across diverse industries. As advancements in pharmaceutical research and development continue, the demand for Bis(2-chloroethyl) ether is poised to increase, driven by its critical role in the synthesis of novel pharmaceutical compounds .
特性
IUPAC Name |
1-chloro-2-(2-chloro-1,1,2,2-tetradeuterioethoxy)-1,1,2,2-tetradeuterioethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2O/c5-1-3-7-4-2-6/h1-4H2/i1D2,2D2,3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSMNVMLTJELDZ-SVYQBANQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)OC([2H])([2H])C([2H])([2H])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-chloroethyl) ether-d8 | |
CAS RN |
93952-02-4 |
Source


|
| Record name | Ethane-1,1,2,2-d4, 1,1'-oxybis(2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093952024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

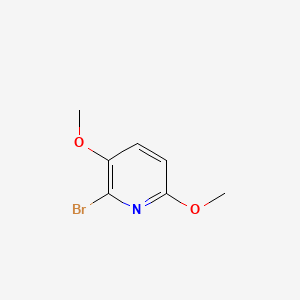
![methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B594839.png)
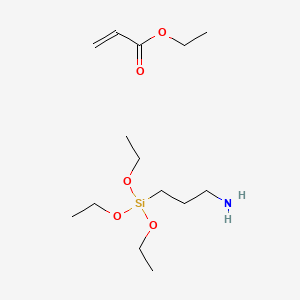
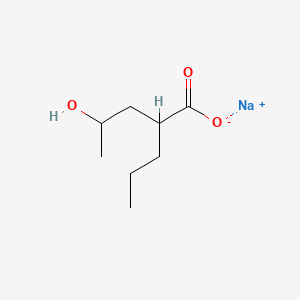

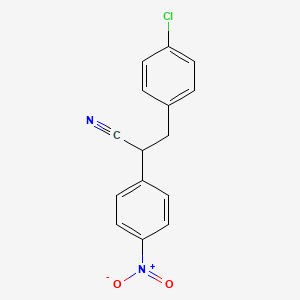
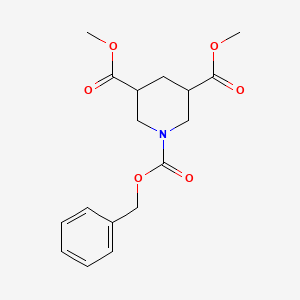
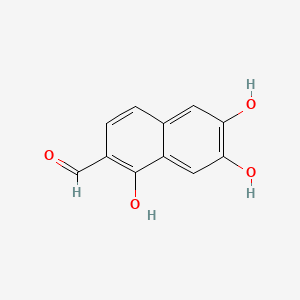
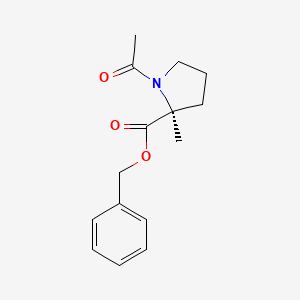
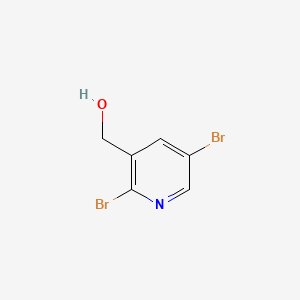
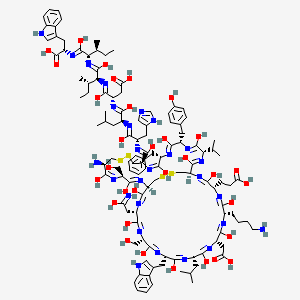
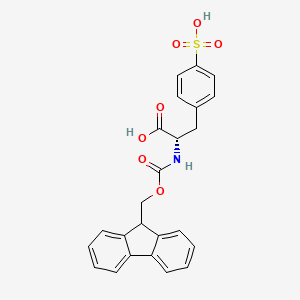
![Methyl 5-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B594857.png)
